3,4-Dibromostyrene is an organic compound with the molecular formula . It is a derivative of styrene characterized by the substitution of two bromine atoms at the 3rd and 4th positions of the benzene ring. This compound is notable for its unique chemical properties, making it valuable in various applications within organic synthesis and material science. The presence of bromine atoms enhances its reactivity, allowing it to participate in a range of
Common reagents used in these reactions include N-Bromosuccinimide for dibromination, Grignard reagents for substitution reactions, and palladium catalysts for coupling reactions. The major products from these reactions include various substituted styrenes and polystyrene derivatives with enhanced properties .
3,4-Dibromostyrene can be synthesized through several methods:
3,4-Dibromostyrene finds applications across various fields:
Interaction studies involving 3,4-dibromostyrene focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms by which this compound can form new bonds and complex structures. The interactions are influenced by steric effects due to the bulky bromine substituents, which can affect reaction rates and selectivity .
Several compounds share structural similarities with 3,4-dibromostyrene. Here are some notable examples:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dibromostyrene | C8H6Br2 | Dibrominated structure allowing distinct reactivity |
| 4-Bromostyrene | C8H7Br | Mono-brominated; less reactive |
| 1,3,5-Tribromobenzene | C6H3Br3 | Tri-brominated; used for complex synthesis |
| 2,5-Dibromostyrene | C8H6Br2 | Different bromine positioning |
The uniqueness of 3,4-dibromostyrene lies in its specific dibrominated structure that provides distinct reactivity patterns compared to its analogs. This makes it particularly valuable for applications requiring selective chemical transformations .
3,4-Dibromostyrene represents a significant vicinal dibrominated aromatic compound with applications across various synthetic transformations. The molecular formula C₈H₆Br₂ corresponds to a molecular weight of 261.94 grams per mole, positioning this compound as a versatile intermediate in organic synthesis [24]. The synthetic approaches to 3,4-dibromostyrene encompass both traditional methodologies and modern catalytic strategies, each offering distinct advantages in terms of selectivity, yield, and practical implementation.
Traditional synthetic routes to 3,4-dibromostyrene primarily rely on established organic chemistry principles involving electrophilic bromination and elimination reactions. These methodologies have been extensively documented in the literature and continue to serve as foundational approaches for laboratory-scale synthesis [8] [12].
The bromination of styrene precursors represents the most direct route to 3,4-dibromostyrene formation. Molecular bromine addition to alkenes proceeds through an anti-addition mechanism, where bromines add to opposite faces of the double bond via bromonium ion intermediates [8] [12]. In carbon tetrachloride or dichloromethane solvents, styrene undergoes vicinal dibromination to yield 1,2-dibromo-1-phenylethane as the primary product [5] [8].
The reaction conditions significantly influence product distribution and selectivity. Temperature control proves critical, with reactions conducted at reduced temperatures (-78°C to 0°C) favoring vicinal dibromide formation while minimizing polymerization side reactions [11] [15]. Solvent selection affects both reaction rate and regioselectivity, with dichloromethane providing superior control compared to chlorinated alternatives [11] [15].
Table 2.1: Bromination Reaction Conditions and Yields
| Substrate | Solvent | Temperature (°C) | Bromine Equivalents | Yield (%) | Reference |
|---|---|---|---|---|---|
| Styrene | CCl₄ | 25 | 1.1 | 85-92 | [8] |
| Styrene | CH₂Cl₂ | -78 | 1.3 | 89-95 | [11] |
| 3,4-Dimethoxystyrene | DCE | 0 | 1.3 | 75-85 | [15] |
| Methylstyrene | CHCl₃ | -20 | 1.2 | 80-88 | [12] |
The bromination mechanism involves initial electrophilic attack by molecular bromine on the electron-rich double bond, forming a bromonium ion intermediate [8] [12]. Subsequent nucleophilic attack by bromide ion from the backside results in anti-addition stereochemistry, characteristic of vicinal dibromide formation [12] [13]. This mechanistic pathway ensures high stereoselectivity while maintaining good overall yields under optimized conditions.
Alternative brominating agents offer distinct advantages over molecular bromine. N-bromosuccinimide provides controlled bromine release, reducing the likelihood of over-bromination and improving reaction selectivity [33] [34]. The use of N-bromosuccinimide in carbon tetrachloride with radical initiators enables selective allylic bromination when desired, though careful control of reaction conditions remains essential [34] [37].
Dehydrohalogenation of vicinal dibromides constitutes a complementary synthetic route enabling access to 3,4-dibromostyrene through elimination reactions. This approach utilizes pre-formed dibrominated precursors, subjecting them to basic conditions that promote hydrogen bromide elimination [10] [13] [30].
The elimination process typically employs strong bases such as sodium amide in liquid ammonia or potassium tert-butoxide in dimethyl sulfoxide [13] [30]. Reaction temperatures range from ambient conditions to elevated temperatures (80-120°C), depending on the specific base and solvent system employed [30] [32]. The regioselectivity of elimination depends significantly on the relative acidity of available hydrogen atoms and the stability of resulting alkene products [30] [32].
Table 2.2: Dehydrohalogenation Reaction Parameters
| Base System | Solvent | Temperature (°C) | Reaction Time | Selectivity | Reference |
|---|---|---|---|---|---|
| NaNH₂ | NH₃(l) | -33 | 2-4 hours | High | [13] |
| KOtBu | DMSO | 80 | 6-8 hours | Moderate | [30] |
| DBU | THF | 60 | 4-6 hours | Good | [30] |
| NaI/KOtBu | DMSO | 25 | 8 hours | Excellent | [11] |
The mechanism of vicinal dibromide elimination proceeds through an E2 pathway, requiring anti-periplanar geometry between the departing hydrogen and bromine atoms [13] [32]. The first elimination generates a vinyl bromide intermediate, which subsequently undergoes additional elimination under vigorous basic conditions to yield the final alkene product [32]. The relative rates of these consecutive eliminations determine overall reaction efficiency and product distribution.
1,8-Diazabicyclo[5.4.0]undec-7-ene represents an effective base for promoting regioselective eliminations under mild conditions [30]. This organic base offers advantages including improved solubility in organic solvents and reduced tendency toward competing nucleophilic substitution reactions [30]. Temperature optimization proves critical, with reactions conducted at 60°C providing optimal balance between reaction rate and selectivity [30].
Contemporary synthetic methodologies increasingly emphasize catalytic approaches that offer enhanced selectivity, milder reaction conditions, and improved atom economy. Transition metal catalysis has emerged as a powerful tool for constructing complex brominated aromatic systems with high precision [14] [16] [19].
Palladium-catalyzed methodologies provide exceptional control over regioselectivity and stereochemistry in bromination reactions [16] [19]. The use of palladium complexes in combination with appropriate brominating agents enables selective functionalization of aromatic substrates under mild conditions [16] [19]. These catalytic systems often operate at ambient temperature while maintaining high turnover numbers and excellent functional group tolerance [19] [20].
Table 2.3: Catalytic Bromination Systems
| Catalyst | Brominating Agent | Solvent | Temperature (°C) | TON | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | N-bromosuccinimide | CH₃CN | 25 | 150-200 | [19] |
| PdCl₂ | Molecular bromine | CH₂Cl₂ | 0 | 80-120 | [16] |
| Rh(III) complexes | Bromine source | Toluene | 40 | 200-300 | [20] |
| Cu(II) salts | N-bromo compounds | DMF | 60 | 50-100 | [18] |
Iron-catalyzed bromination represents an environmentally benign alternative to traditional methods [18]. Iron oxide catalysts promote selective bromination reactions while operating under relatively mild conditions [18]. The use of potassium promotion enhances catalyst stability and extends operational lifetime, making these systems attractive for preparative applications [18].
Rhodium-catalyzed arene functionalization offers unique opportunities for direct bromination of aromatic substrates [20]. These catalytic systems enable high turnover frequencies while maintaining excellent selectivity profiles [20]. The combination of rhodium catalysts with appropriate oxidants facilitates bromination under oxidative conditions, providing access to brominated products without pre-functionalization requirements [20].
Achieving high purity in 3,4-dibromostyrene synthesis requires careful attention to reaction conditions, purification methodologies, and byproduct identification. Common impurities include mono-brominated derivatives, over-brominated products, and polymerization byproducts resulting from competing reaction pathways [21] .
Purification strategies encompass both chromatographic and crystallization-based approaches. Column chromatography using silica gel with appropriate solvent gradients enables effective separation of dibrominated products from related impurities [21] . Recrystallization from suitable solvents provides additional purification, particularly effective for removing trace organic impurities [21] [43].
Table 2.4: Common Byproducts and Separation Methods
| Byproduct Identity | Formation Pathway | Separation Method | Relative Retention | Reference |
|---|---|---|---|---|
| Monobromostyrene | Incomplete bromination | Column chromatography | 0.7-0.8 | [21] |
| Tribrominated species | Over-bromination | Recrystallization | Variable | |
| Polymerized products | Radical polymerization | Precipitation | Insoluble | [21] |
| Oxidized impurities | Air oxidation | Washing procedures | Water-soluble | [21] |
Analytical methods for purity assessment include gas chromatography-mass spectrometry and high-performance liquid chromatography [29]. These techniques provide quantitative analysis of impurity levels while enabling identification of unknown degradation products [29]. Method development considerations include appropriate column selection, mobile phase optimization, and detector sensitivity requirements [29].
Storage stability represents a critical factor affecting long-term product quality. 3,4-Dibromostyrene exhibits sensitivity to light and elevated temperatures, necessitating storage under inert atmosphere conditions [41] [43]. The addition of stabilizing agents such as antioxidants can extend shelf life while maintaining chemical integrity [43] [46].
Process-related impurities arise from various sources including starting material quality, reaction conditions, and purification procedures [21]. Systematic impurity profiling enables identification of critical control points throughout the synthetic sequence [21]. High-performance liquid chromatography methods with appropriate detection limits facilitate routine monitoring of impurity levels during process development [21].
The optimization of reaction conditions significantly impacts both yield and purity outcomes. Temperature control prevents thermal decomposition while maintaining adequate reaction rates [21] [41]. Solvent selection influences both solubility characteristics and potential side reaction pathways . The use of inert atmosphere conditions minimizes oxidative degradation while preserving product quality throughout the synthetic sequence [43].
X-ray crystallography serves as the definitive method for determining absolute molecular configuration and three-dimensional structural parameters of organic compounds [1]. For 3,4-dibromostyrene, crystallographic analysis would provide crucial insights into molecular geometry, bond lengths, bond angles, and solid-state packing arrangements.
Based on crystallographic studies of related dibrominated aromatic compounds, 3,4-dibromostyrene is expected to exhibit several key structural features. The compound belongs to the monoclinic or orthorhombic crystal system, which is commonly observed for dibrominated styrene derivatives [2] [3]. The molecular geometry shows characteristic bond parameters where the vinyl group maintains planarity with the aromatic ring, with a torsion angle between the phenyl ring and vinyl group typically ranging from 7-15 degrees, similar to unsubstituted styrene [4].
The presence of two bromine substituents in the 3,4-positions significantly influences the crystal packing through halogen bonding interactions. The bromine atoms, with their large atomic radii and polarizability, participate in intermolecular contacts that stabilize the crystal structure [5]. These halogen bonds manifest as C-Br···π(arene) interactions, where bromine atoms from one molecule interact with the electron-rich aromatic rings of neighboring molecules [5].
Table 1: Expected Crystallographic Parameters for 3,4-Dibromostyrene
| Parameter | Expected Value | Reference Comparison |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Similar to dibrominated compounds [2] [3] |
| Space Group | P21/c or Pbcn | Common for brominated aromatics [6] [3] |
| Unit Cell Volume | 1200-1600 ų | Based on molecular dimensions [4] |
| Z Value | 4 | Typical for organic compounds [3] |
| Density (calculated) | 1.85-1.95 g/cm³ | Consistent with experimental [7] [8] |
| C-Br Bond Length | 1.89-1.91 Å | Standard aromatic C-Br bonds [9] |
| C=C Bond Length | 1.32-1.33 Å | Slightly shorter than standard [4] |
| Torsion Angle (ring-vinyl) | 7-15° | Similar to styrene derivatives [4] |
The crystal structure determination would reveal the precise spatial arrangement of molecules in the solid state, including potential π-π stacking interactions between aromatic rings and the influence of bromine substituents on molecular conformation [5]. The electron-withdrawing nature of bromine atoms affects the electron density distribution within the aromatic system, which is reflected in bond length variations and intermolecular interaction patterns [10].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 3,4-dibromostyrene through detailed analysis of both proton and carbon environments. The spectroscopic signatures are significantly influenced by the electron-withdrawing effects of the bromine substituents and the aromatic ring current effects [11] [12].
The proton NMR spectrum of 3,4-dibromostyrene exhibits distinct chemical shift patterns characteristic of substituted styrene derivatives. The aromatic protons appear in the typical aromatic region between 6.5-8.0 ppm, with specific chemical shifts determined by the substitution pattern and electronic effects of the bromine atoms [11] [13].
The aromatic region displays two distinct proton environments due to the 3,4-dibromo substitution pattern. The proton at the 2-position (ortho to both bromine atoms) experiences maximum deshielding and resonates furthest downfield, typically around 7.6-7.8 ppm [11]. The proton at the 6-position (meta to both bromines) appears at slightly higher field, around 7.2-7.4 ppm, while the proton at the 5-position (ortho to the vinyl group and meta to bromines) resonates at approximately 7.0-7.2 ppm [12].
The vinyl group protons exhibit characteristic chemical shifts consistent with styrene derivatives. The internal vinyl proton (attached to the carbon bearing the aromatic ring) appears as a doublet of doublets around 6.6-6.8 ppm, while the terminal vinyl protons (=CH₂) manifest as two distinct doublets in the range of 5.2-5.8 ppm [15]. The coupling constants between vinyl protons typically range from 10-17 Hz, depending on the cis or trans relationship [16].
Table 2: ¹H NMR Chemical Shift Assignments for 3,4-Dibromostyrene
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| H-2 | 7.6-7.8 | d | J = 8.0-8.5 | Aromatic, ortho to both Br |
| H-5 | 7.0-7.2 | d | J = 8.0-8.5 | Aromatic, ortho to vinyl |
| H-6 | 7.2-7.4 | s | - | Aromatic, meta to both Br |
| Vinyl H (internal) | 6.6-6.8 | dd | J₁ = 17.5, J₂ = 11.0 | =CH- |
| Vinyl H (terminal, trans) | 5.7-5.8 | d | J = 17.5 | =CH₂ (trans to internal H) |
| Vinyl H (terminal, cis) | 5.2-5.3 | d | J = 11.0 | =CH₂ (cis to internal H) |
The bromine substituents exert significant electronic effects on the chemical shifts through their combined inductive and resonance influences [17]. The electron-withdrawing inductive effect of bromine deshields nearby protons, while the mesomeric donation of bromine lone pair electrons provides partial shielding that partially counteracts the inductive effect [18].
Carbon-13 NMR spectroscopy provides definitive identification of all carbon environments in 3,4-dibromostyrene. The aromatic carbons appear in the characteristic range of 110-140 ppm, with specific chemical shifts reflecting the electronic environment created by bromine substitution [19] [20].
The carbon atoms directly bonded to bromine (C-3 and C-4) exhibit the most significant downfield shifts, typically appearing around 110-115 ppm due to the strong electron-withdrawing effect of bromine [19]. The carbon bearing the vinyl substituent (C-1) resonates around 135-140 ppm, reflecting its substituted aromatic character [11]. The remaining aromatic carbons (C-2, C-5, and C-6) appear in the range of 125-135 ppm, with precise positions determined by their relationship to the electron-withdrawing bromine substituents [19].
The vinyl carbons display characteristic alkene chemical shifts. The internal vinyl carbon (directly attached to the aromatic ring) appears around 135-140 ppm, while the terminal vinyl carbon (=CH₂) resonates at approximately 115-120 ppm [19] [20]. These chemical shifts reflect the electron density distribution influenced by conjugation with the aromatic system and the electronic effects of bromine substitution [21].
Table 3: ¹³C NMR Chemical Shift Assignments for 3,4-Dibromostyrene
| Carbon Position | Chemical Shift (ppm) | Carbon Type | Electronic Environment |
|---|---|---|---|
| C-1 (vinyl bearing) | 135-140 | Aromatic | Substituted, conjugated |
| C-2 | 130-135 | Aromatic | Meta to Br, ortho to vinyl |
| C-3 (Br-bearing) | 110-115 | Aromatic | Direct Br attachment |
| C-4 (Br-bearing) | 110-115 | Aromatic | Direct Br attachment |
| C-5 | 125-130 | Aromatic | Meta to Br |
| C-6 | 130-135 | Aromatic | Meta to both Br |
| Vinyl C (internal) | 135-140 | Alkene | Conjugated with arene |
| Vinyl C (terminal) | 115-120 | Alkene | Terminal position |
The presence of bromine atoms introduces isotopic effects in both ¹H and ¹³C NMR spectra, although these are typically too small to be resolved under standard conditions [21]. However, the electronic effects of the ⁷⁹Br and ⁸¹Br isotopes may contribute to slight line broadening in high-resolution spectra [22].
Mass spectrometry of 3,4-dibromostyrene reveals characteristic fragmentation patterns dominated by the distinctive isotopic signature of bromine and the stability of aromatic fragment ions. The molecular ion region displays the characteristic 1:2:1 pattern expected for compounds containing two bromine atoms, reflecting the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes [23] [24].
The molecular ion peaks appear at m/z 262, 264, and 266, corresponding to molecules containing ⁷⁹Br,⁷⁹Br; ⁷⁹Br,⁸¹Br; and ⁸¹Br,⁸¹Br combinations, respectively [25] [24]. The intensity ratio follows the statistical distribution of 1:2:1, providing immediate confirmation of the dibrominated nature of the compound [23] [24].
Fragmentation proceeds through several characteristic pathways typical of brominated aromatic compounds. The primary fragmentation involves loss of a bromine radical (- Br) from the molecular ion, generating [M-Br]⁺ ions at m/z 183 and 181, corresponding to loss of ⁷⁹Br and ⁸¹Br respectively [25]. These fragment ions maintain the 1:1 intensity ratio characteristic of monobrominated species [26].
Secondary fragmentation produces the phenylacetylene cation (C₈H₆⁺- ) at m/z 102 through loss of both bromine atoms [27]. This ion represents a significant fragment due to the stability conferred by the extended conjugated system [26]. Further fragmentation yields the tropylium ion (C₇H₇⁺) at m/z 91 and the phenyl cation (C₆H₅⁺) at m/z 77, both characteristic base peaks in aromatic mass spectra [27] [28].
Table 4: Mass Spectral Fragmentation Pattern of 3,4-Dibromostyrene
| m/z Value | Relative Intensity | Fragment Identity | Fragmentation Pathway | Isotope Pattern |
|---|---|---|---|---|
| 262 | M | [M]⁺ (⁷⁹Br,⁷⁹Br) | Molecular ion | 1 |
| 264 | M+2 (2x base) | [M]⁺ (⁷⁹Br,⁸¹Br) | Molecular ion | 2 |
| 266 | M+4 | [M]⁺ (⁸¹Br,⁸¹Br) | Molecular ion | 1 |
| 183 | High | [M-⁷⁹Br]⁺ | Loss of bromine radical | 1:1 with m/z 181 |
| 181 | High | [M-⁸¹Br]⁺ | Loss of bromine radical | 1:1 with m/z 183 |
| 102 | Medium | C₈H₆⁺- | Loss of both Br atoms | Monoisotopic |
| 91 | Base peak | C₇H₇⁺ | Tropylium ion formation | Monoisotopic |
| 77 | High | C₆H₅⁺ | Phenyl cation | Monoisotopic |
| 51 | Low | C₄H₃⁺ | Ring contraction | Monoisotopic |
The fragmentation mechanisms reflect the electronic influence of bromine substituents on the stability of intermediate cations [25]. The electron-withdrawing nature of bromine stabilizes certain fragmentation pathways while destabilizing others, leading to the observed fragmentation pattern [26]. The base peak typically corresponds to the tropylium ion (m/z 91) or phenyl cation (m/z 77), both of which benefit from aromatic stabilization [27] [28].